![molecular formula C8H11O2- B073373 1,4-Bis(butyryloxy)-2-butene CAS No. 1572-84-5](/img/structure/B73373.png)
1,4-Bis(butyryloxy)-2-butene
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Overview
Description
Molecular Structure Analysis
The molecular structure of “1,4-Bis(butyryloxy)-2-butene” consists of a but-2-enyl group attached to two butyryloxy groups. The InChI key for this compound is OGJKSGMVEHGEKF-AATRIKPKSA-N.
Scientific Research Applications
Catalyst in Hydrogenation Reactions
2-Butene-1,4-Diylbutyrate plays a significant role in the field of catalysis. It is used in the chemoselective hydrogenation of 2-butyne-1,4-diol . The introduction of phosphorus into the composition of palladium nanoparticles makes it possible to maintain a nearly 100% 2-butene-1,4-diol selectivity up to a 90% alkynediol conversion . This affects the ratio between the hydrogenation rates of the triple and double bonds of alkynediol .
Production of Vitamin B6 and Antiepileptic Drugs
The intermediate product of semihydrogenation—cis-2-butene-1,4-diol (cis-BED)—is used to produce vitamin B6 and antiepileptic drugs .
Production of Pesticides
Cis-BED, which is produced from 2-Butene-1,4-Diylbutyrate, is used in the production of pesticides, such as endosulfan and dihydrofuran .
Production of Synthetic Rubbers
The product of the complete saturation of butynediol—1,4-butanediol (BAD)—is used in the production of various synthetic rubbers .
Use in the Perfumery Industry
1,4-Butanediol esters, which are produced from 2-Butene-1,4-Diylbutyrate, are used in the pharmaceutical and perfumery industries .
Use in the Pharmaceutical Industry
As mentioned above, 1,4-Butanediol esters are used in the pharmaceutical industry .
Mechanism of Action
Target of Action
It is known that this compound is involved in the hydrogenation process of certain organic compounds .
Mode of Action
It is known to participate in the hydrogenation process of certain organic compounds .
Biochemical Pathways
2-Butene-1,4-Diylbutyrate is involved in the hydrogenation process of certain organic compounds . It has been found to participate in the formation of 1-butanol . Additionally, it has been used as a photo-crosslinker for trapping DNA-binding proteins .
Pharmacokinetics
It is known that the compound has a molecular weight of 22829 .
Result of Action
It has been used as a photo-crosslinker for trapping dna-binding proteins, leading to stable dna-protein crosslinks .
Action Environment
Safety data sheets suggest that it should be stored in a refrigerated environment .
properties
IUPAC Name |
[(E)-4-butanoyloxybut-2-enyl] butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-7-11(13)15-9-5-6-10-16-12(14)8-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJKSGMVEHGEKF-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC=CCOC(=O)CCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC/C=C/COC(=O)CCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(butyryloxy)-2-butene | |
CAS RN |
1572-84-5 |
Source
|
Record name | Butanoic acid, 1,1'-(2-butene-1,4-diyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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